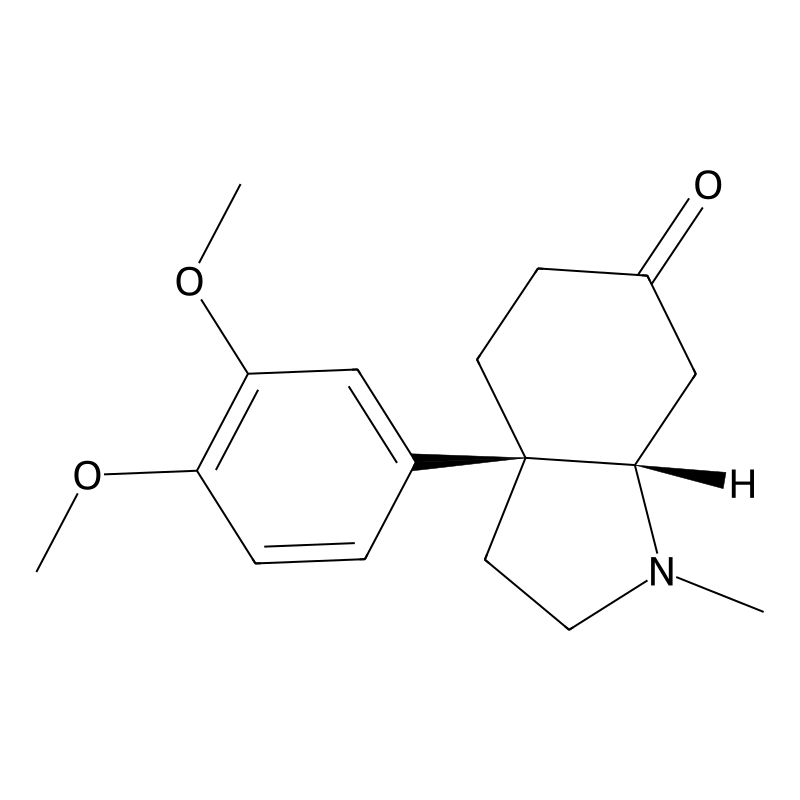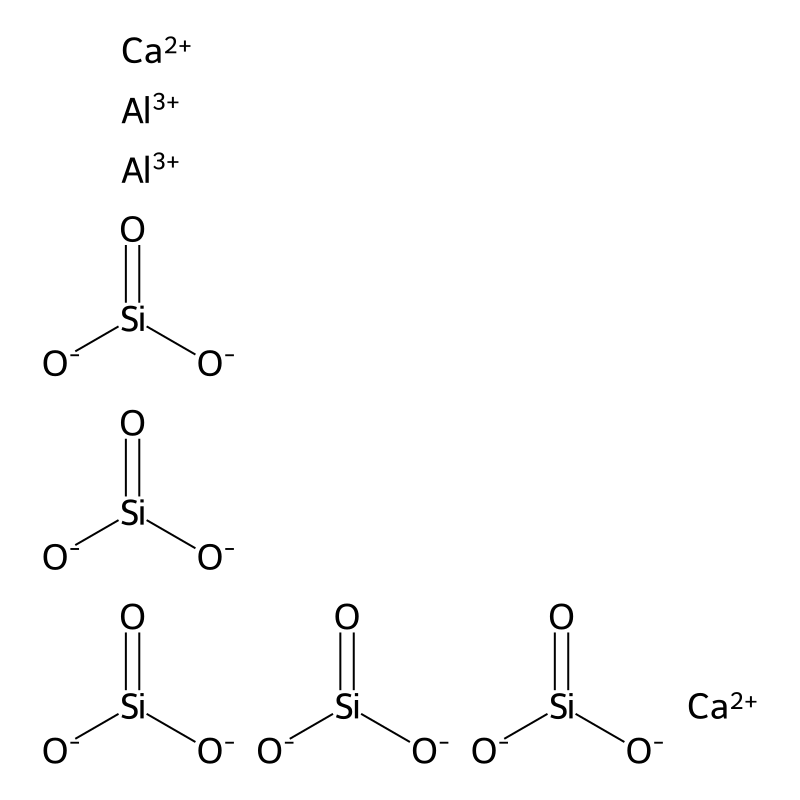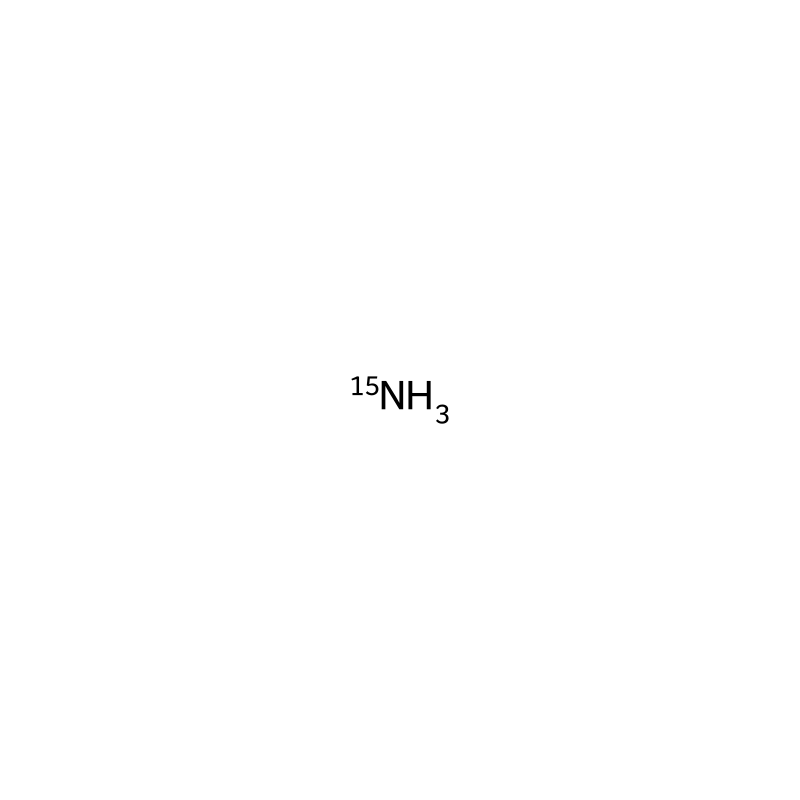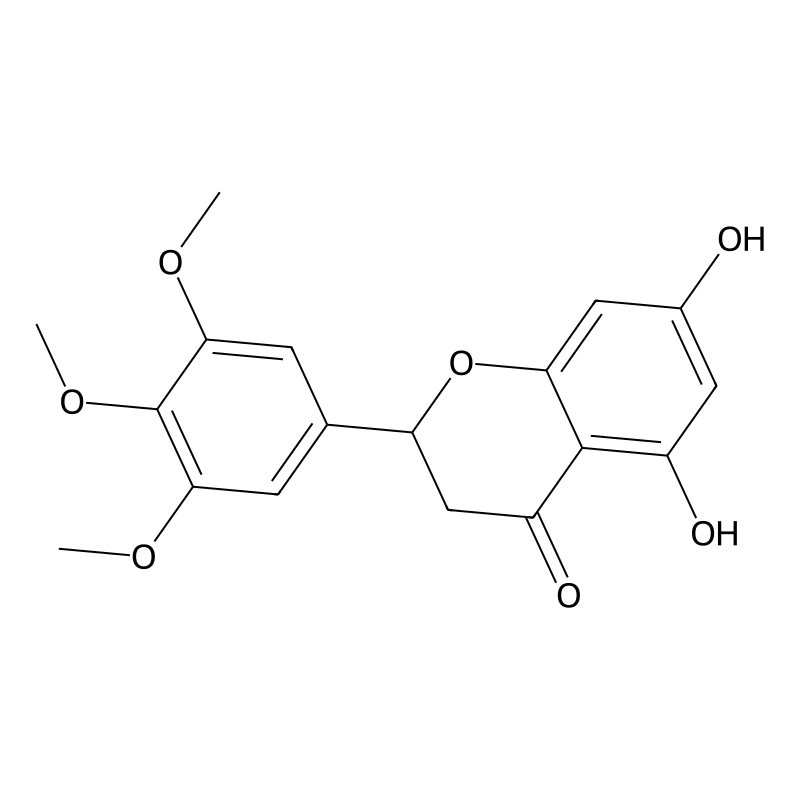Karenitecin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Karenitecin, also known as BNP1350, is a small molecule derived from a natural product called camptothecin. Camptothecins are a class of compounds known for their ability to inhibit the enzyme topoisomerase I, which plays a crucial role in DNA replication []. Karenitecin has been investigated as a potential therapeutic agent for cancer due to its mechanism of action.
Mechanism of Action
Karenitecin works by inhibiting topoisomerase I. During DNA replication, topoisomerase I creates temporary single-strand breaks in the DNA molecule to allow unwinding and copying. Karenitecin binds to the enzyme-DNA complex, preventing topoisomerase I from resealing the breaks. This leads to DNA damage and ultimately cell death in cancer cells [, ].
Karenitecin, also known as Cositecan or BNP1350, is a semisynthetic derivative of camptothecin, characterized by its high lipophilicity and enhanced stability at physiological pH. This compound is notable for its lactone ring, which is less susceptible to hydrolysis compared to other camptothecins, allowing for improved oral bioavailability and therapeutic potential against various cancers, particularly gliomas and colorectal cancer . The molecular formula of Karenitecin is C₃₇H₄₄N₂O₈, and it has a complex pentacyclic structure that includes a pyrrolo[3,4-beta]-quinoline moiety and a chiral center .
Karenitecin functions primarily as a topoisomerase I inhibitor. It interacts with DNA by introducing single-strand breaks through a mechanism involving the transient cleavage and rejoining of DNA strands. This reaction is facilitated by the enzyme DNA topoisomerase I, which binds to the compound, leading to the formation of a covalent intermediate that disrupts DNA supercoiling during replication and transcription . The reversible nature of this reaction allows for the restoration of DNA integrity under certain conditions, although persistent damage can lead to apoptosis in cancer cells .
Karenitecin exhibits significant biological activity, particularly in inducing apoptosis in cancer cell lines. Studies have demonstrated its ability to cause cell cycle arrest in the G2/M phase and enhance the expression of cyclin B1 in glioma cells when combined with radiation therapy . Its cytotoxic effects have been observed across various human cancer models, including head and neck carcinoma and colon cancer . The compound has shown comparable efficacy to Topotecan in xenograft models, highlighting its potential as an effective chemotherapeutic agent .
The synthesis of Karenitecin involves several steps that modify the natural camptothecin structure to enhance its pharmacological properties. Key methods include:
- Chemical Modification: The introduction of specific functional groups to improve solubility and stability.
- Lactone Formation: Ensuring that the lactone ring remains intact during synthesis to maintain biological activity.
- Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to purify the final product and confirm its identity and purity .
These synthetic approaches allow for the production of Karenitecin with desired pharmacokinetic profiles suitable for clinical application.
Karenitecin is primarily investigated for its use in cancer therapy. Its applications include:
- Chemotherapy: Targeting various cancers such as gliomas, colorectal cancer, and head and neck carcinoma.
- Radiosensitization: Enhancing the effects of radiation therapy in malignant tumors by inducing apoptosis and cell cycle arrest .
- Investigational Use: Currently undergoing clinical trials to evaluate its efficacy and safety profiles in patients with recurrent malignant gliomas .
Interaction studies have shown that Karenitecin's pharmacokinetics can be significantly influenced by concurrent medications. For instance, enzyme-inducing antiseizure drugs can enhance the clearance rate of Karenitecin, affecting its dosing regimen and therapeutic outcomes . Additionally, studies indicate synergistic effects when combined with other chemotherapeutic agents like flavopridol, which may potentiate its anticancer effects through various mechanisms including increased apoptosis .
Karenitecin belongs to a class of compounds known as camptothecins. Here are some similar compounds along with their unique characteristics:
| Compound | Unique Features |
|---|---|
| Topotecan | Approved for use in ovarian cancer; less lipophilic than Karenitecin. |
| Irinotecan | A prodrug that converts into an active metabolite; used primarily for colorectal cancer. |
| SN-38 | The active metabolite of Irinotecan; more potent than irinotecan itself. |
| Belotecan | Another camptothecin derivative with different pharmacokinetics; used in clinical trials. |
Karenitecin's unique lipophilicity and stability at physiological pH distinguish it from these compounds, potentially offering advantages in oral administration and reduced side effects associated with traditional camptothecins .
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Drug Indication
Pharmacology
Mechanism of Action
KEGG Target based Classification of Drugs
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP1 [HSA:7150] [KO:K03163]
Other CAS
Wikipedia
Dates
2: Daud AI, Dawson J, DeConti RC, Bicaku E, Marchion D, Bastien S, Hausheer FA 3rd, Lush R, Neuger A, Sullivan DM, Munster PN. Potentiation of a topoisomerase I inhibitor, karenitecin, by the histone deacetylase inhibitor valproic acid in melanoma: translational and phase I/II clinical trial. Clin Cancer Res. 2009 Apr 1;15(7):2479-87. doi: 10.1158/1078-0432.CCR-08-1931. Epub 2009 Mar 24. PubMed PMID: 19318485.
3: Grossman SA, Carson KA, Phuphanich S, Batchelor T, Peereboom D, Nabors LB, Lesser G, Hausheer F, Supko JG; New Approaches to Brain Tumor Therapy CNS Consortium. Phase I and pharmacokinetic study of karenitecin in patients with recurrent malignant gliomas. Neuro Oncol. 2008 Aug;10(4):608-16. doi: 10.1215/15228517-2008-030. Epub 2008 Jun 24. PubMed PMID: 18577560; PubMed Central PMCID: PMC2666235.
4: Kavanagh JJ, Sill MW, Ramirez PT, Warshal D, Pearl ML, Morgan MA. Phase II multicenter open-label study of karenitecin in previously treated epithelial ovarian and primary peritoneal cancer: a Gynecologic Oncology Group Study. Int J Gynecol Cancer. 2008 May-Jun;18(3):460-4. Epub 2007 Sep 13. PubMed PMID: 17854432.
5: Jacob E, Scorsone K, Blaney SM, D'Argenio DZ, Berg SL. Synergy of karenitecin and mafosfamide in pediatric leukemia, medulloblastoma, and neuroblastoma cell lines. Pediatr Blood Cancer. 2008 Apr;50(4):757-60. PubMed PMID: 17849472; PubMed Central PMCID: PMC2975705.
6: Miller AA, Herndon JE 2nd, Gu L, Green MR; Cancer and Leukemia Group B. Phase II trial of karenitecin in patients with relapsed or refractory non-small cell lung cancer (CALGB 30004). Lung Cancer. 2005 Jun;48(3):399-407. Epub 2005 Jan 23. PubMed PMID: 15893009.
7: Daud A, Valkov N, Centeno B, Derderian J, Sullivan P, Munster P, Urbas P, Deconti RC, Berghorn E, Liu Z, Hausheer F, Sullivan D. Phase II trial of karenitecin in patients with malignant melanoma: clinical and translational study. Clin Cancer Res. 2005 Apr 15;11(8):3009-16. PubMed PMID: 15837755.
8: Smith JA, Newman RA, Hausheer FH, Madden T. Evaluation of in vitro drug interactions with karenitecin, a novel, highly lipophilic camptothecin derivative in phase II clinical development. J Clin Pharmacol. 2003 Sep;43(9):1008-14. PubMed PMID: 12971034.
9: Smith JA, Hausheer F, Newman RA, Madden TL. Development of a high-performance liquid chromatographic method to determine the concentration of karenitecin, a novel highly lipophilic camptothecin derivative, in human plasma and urine. J Chromatogr B Biomed Sci Appl. 2001 Aug 5;759(1):117-24. PubMed PMID: 11499615.
10: Matsui S, Endo W, Wrzosek C, Haridas K, Seetharamulu P, Hausheer FH, Rustum YM. Characterisation of a synergistic interaction between a thymidylate synthase inhibitor, ZD1694, and a novel lipophilic topoisomerase I inhibitor karenitecin, BNP1100: mechanisms and clinical implications. Eur J Cancer. 1999 Jun;35(6):984-93. PubMed PMID: 10533483.








